N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide
Description
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a phenoxy group
Properties
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-7-5-8-15(2)21(14)28-22-18(9-6-12-23-22)13-24-20(27)11-10-19-16(3)17(4)25-26-19/h5-9,12H,10-11,13H2,1-4H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHTWYOAXBOPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCC3=NNC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving 2,6-dimethylphenol and a suitable pyridine precursor.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: This involves the cyclization of a hydrazine derivative with a diketone.
Final Coupling: The final step involves coupling the pyridine and pyrazole intermediates through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: Used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
